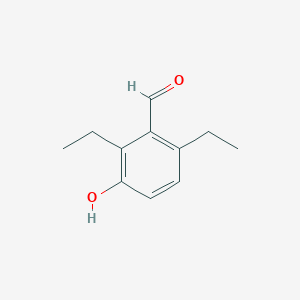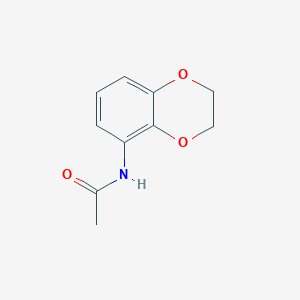
N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide is a chemical compound that belongs to the class of benzodioxane derivatives. Benzodioxanes are a group of isomeric chemical compounds with the molecular formula C8H8O2 . These compounds are known for their diverse applications in medicinal, agricultural, and synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide typically involves the amidation of benzo[1,4]dioxane derivatives. One common method is the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters, mediated by CuI and NaHCO3 in acetonitrile . The room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily affords the corresponding salicylamides in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while reduction may produce benzodioxane derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, such as anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an immunosuppressive agent.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act on microtubules and their component protein, tubulin, causing mitotic blockade and cell apoptosis by modulating microtubule assembly . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide include:
1,4-Benzodioxane: A parent compound with various derivatives used in pharmaceuticals.
1,3-Benzodioxane: Another isomer with applications in medicinal and synthetic chemistry.
1,2-Benzodioxane: An isomer with distinct chemical properties and applications.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-8-3-2-4-9-10(8)14-6-5-13-9/h2-4H,5-6H2,1H3,(H,11,12) |
Clave InChI |
DXLDFWAWEWOKIW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C2C(=CC=C1)OCCO2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-4-(3-hydroxypropyl)-,ethyl ester](/img/structure/B8504860.png)
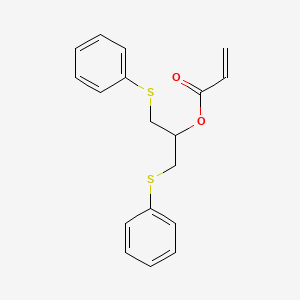
![4-[(E)-tert-Butyldiazenyl]-4-cyanopentanoyl chloride](/img/structure/B8504866.png)
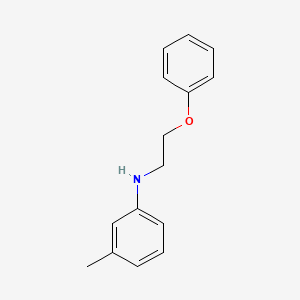
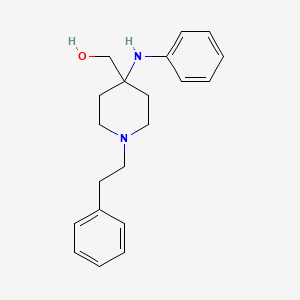
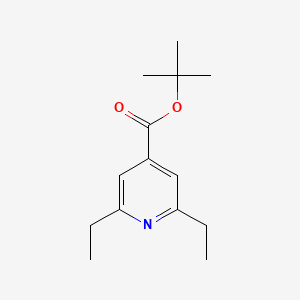
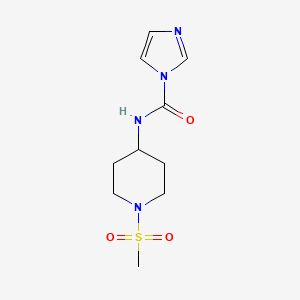
![2-methyl-5-pyridin-2-yl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B8504905.png)
![4-[(3,4-Dichlorophenyl)sulfanyl]benzoic acid](/img/structure/B8504921.png)
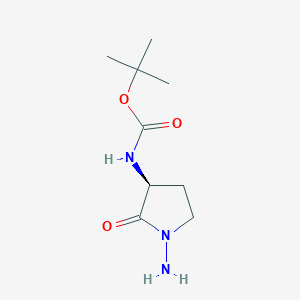
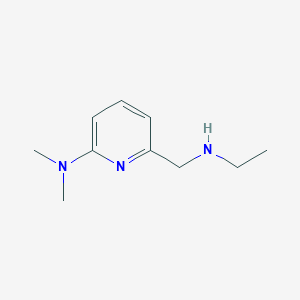
![5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one](/img/structure/B8504945.png)
